N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the synthesis and comprehensive characterization of related sulfonamide molecules, focusing on their structural, electronic properties, and interactions at the molecular level. A study by Murthy et al. (2018) detailed the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, emphasizing its stabilization through intermolecular interactions, supported by spectroscopic tools and DFT/B3LYP/6-311G++(d,p) level theory. This work showcases the compound's potential for various applications, including material science and molecular electronics (Murthy et al., 2018).
Chemical Transformations and Protections
Nitrobenzenesulfonamides serve as versatile intermediates for chemical transformations. Fukuyama et al. (1995) described their utility in the preparation of secondary amines and as protecting groups for amines, highlighting their efficiency and versatility in synthetic organic chemistry (Fukuyama et al., 1995).
Interaction with Biological Molecules
Some studies focus on the potential of nitrobenzenesulfonamides in interacting with biological targets. For example, Saari et al. (1991) explored nitrobenzenesulfonamides containing specific groups as novel hypoxic cell selective cytotoxic agents, indicating their potential in cancer therapy research (Saari et al., 1991).
Analytical and Bioanalytical Applications
Nitrobenzenesulfonamides have also been used in analytical and bioanalytical chemistry. For instance, Higashi et al. (2006) developed a procedure for enhancing the detection responses of estrogens in LC–MS, based on the introduction of a nitrobenzene moiety followed by electron capture atmospheric pressure chemical ionization. This method demonstrates the applicability of nitrobenzenesulfonamide derivatives in improving analytical sensitivity (Higashi et al., 2006).
Environmental and Catalytic Studies
Research has also extended to environmental applications, such as the study by Wang et al. (2011), which investigated the efficient reduction of nitrobenzene to aniline using a biocatalyzed cathode, highlighting the potential of nitrobenzenesulfonamide compounds in environmental remediation processes (Wang et al., 2011).
Properties
IUPAC Name |
N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-4-12(5-2)18(16,17)10-7-6-9(3)11(8-10)13(14)15/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHFQKUPFLTGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.